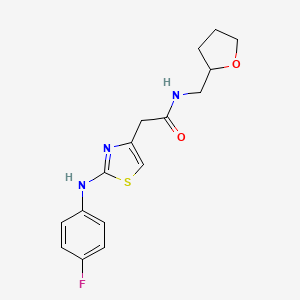

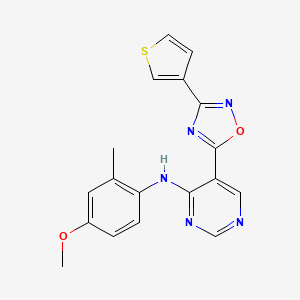

![molecular formula C13H8FN3O2S B2846481 4-fluoro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide CAS No. 503432-61-9](/img/structure/B2846481.png)

4-fluoro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-fluoro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide” is a chemical compound with the molecular formula C13H8FN3O2S. It has an average mass of 289.285 Da and a monoisotopic mass of 289.032135 Da .

Synthesis Analysis

The synthesis of 5H-thiazolo[3,2-a]pyrimidines, which is a core structure in the given compound, has been developed by the reaction of tetrahydropyrimidine-2-thiones with halocarboxylic acid esters or with 3-bromopentane-2,4-dione . The reaction of pyrimidine-2-thiones with chloroacetate does not require the use of triethylamine and the 5H-thiazolo[3,2-a]pyrimidines are formed simply by heating the reagents without solvent .Molecular Structure Analysis

The molecular structure of this compound is characterized by a high frequency IR absorption band in the range of 1774-1754 cm-1, which is assigned to the carbonyl group stretching vibration of the thiazolone ring . The methylene groups in this bicyclic structure are diastereotopic, and their 1H NMR signals appear as doublets with a rather large spin-spin coupling, or in the form of multiplets .Chemical Reactions Analysis

In the synthesis of thiazolo[3,2-a]pyrimidines from 1,2,3,4-tetrahydropyrimidine-2-thiones, cyclization can occur at either the N-1 or N-3 atoms of the pyrimidine ring . In most cases, cyclization happens at the N-3 atom to give 5H-thiazolo[3,2-a]pyrimidines .Physical And Chemical Properties Analysis

The compound “4-fluoro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide” has an average mass of 289.285 Da and a monoisotopic mass of 289.032135 Da . The thiazolopyrimidines were isolated as hydrochlorides with high melting points .科学的研究の応用

Antimicrobial Applications

4-Fluoro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide and its derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds are effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi. For instance, Desai et al. (2013) synthesized fluorobenzamides containing thiazole and thiazolidine, demonstrating promising antimicrobial activities against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungal strains such as Candida albicans (Desai, Rajpara, & Joshi, 2013). Similarly, compounds synthesized by the Knoevenagel condensation of N-(2-(4-fluorophenyl)-4-oxothiazolidin-3-yl)-4-(4-oxo-2-p-tolylquinazolin-3(4H)-yl)benzamide showed substantial in vitro antimicrobial potency (Desai, Vaghani, & Shihora, 2013).

Anticancer Applications

Some derivatives of 4-fluoro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide have shown potential in anticancer applications. For example, Nagaraju et al. (2020) synthesized new thiazole/benzothiazole fused pyranopyrimidine derivatives and found that these compounds selectively targeted cancer cells while sparing normal cells. One of the compounds, 2-amino-9-methoxy-5-oxo-4-(3,4,5-trimethoxyphenyl)-4H,5H-benzo[4,5]thiazolo[3,2-a]pyrano[2,3-d]pyrimidine-3-carbonitrile, exhibited the most potent antiproliferative activity against cancer cell lines (Nagaraju, Reddy, Padmaja, & Ugale, 2020).

Antiviral Applications

Research has also explored the antiviral potential of 4-fluoro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide derivatives. For example, Hebishy et al. (2020) synthesized benzamide-based 5-aminopyrazoles and their derivatives, finding significant antiviral activities against bird flu influenza (H5N1) in several compounds (Hebishy, Salama, & Elgemeie, 2020).

Neuropharmacological Applications

In the field of neuropharmacology, some studies have focused on the impact of these compounds on brain receptors. For instance, Piccoli et al. (2012) evaluated the effects of various antagonists, including derivatives of 4-fluoro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide, on compulsive food consumption in rats, providing insights into their potential use in treating eating disorders (Piccoli et al., 2012).

特性

IUPAC Name |

4-fluoro-N-(5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FN3O2S/c14-9-3-1-8(2-4-9)11(18)16-10-7-15-13-17(12(10)19)5-6-20-13/h1-7H,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIIPIQZGIQMNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CN=C3N(C2=O)C=CS3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-nitrobenzenesulfonamide](/img/structure/B2846399.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2846401.png)

![2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B2846406.png)

![4-[(Propylimino)methyl]benzenol](/img/structure/B2846408.png)

![N-cyclohexyl-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2846410.png)

![3-(3-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2846415.png)

![6-Azaspiro[5.5]undecan-6-ium chloride](/img/structure/B2846421.png)